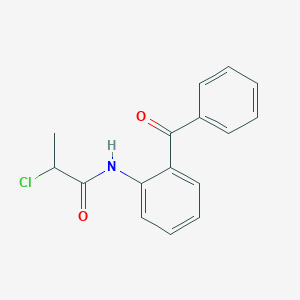

N-(2-benzoylphenyl)-2-chloropropanamide

Description

BenchChem offers high-quality N-(2-benzoylphenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoylphenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVFDEUNELESDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(2-benzoylphenyl)-2-chloropropanamide CAS number and identifiers

CAS Number: 730950-05-7 [1][2]

Executive Summary

N-(2-benzoylphenyl)-2-chloropropanamide is a specialized organic intermediate used primarily in the synthesis of 1,4-benzodiazepine pharmacophores.[2] Structurally, it represents a "pre-cyclized" scaffold where a 2-aminobenzophenone core has been acylated with a 2-chloropropionyl moiety.[2] This compound is the direct precursor to 3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one , a structural analog of classic anxiolytics like Diazepam and Nordazepam.[2]

In drug development, this molecule serves as a critical "gateway" intermediate.[2] By introducing a chiral center at the

Chemical Identity & Physicochemical Properties[2][3][4]

This compound is characterized by the presence of a benzophenone system linked to an

Table 1: Core Identifiers

| Identifier | Value |

| Chemical Name | N-(2-benzoylphenyl)-2-chloropropanamide |

| CAS Number | 730950-05-7 |

| Synonyms | 2-Chloro-N-(2-benzoylphenyl)propanamide; 2-Chloro-N-[2-(phenylcarbonyl)phenyl]propanamide |

| Molecular Formula | C |

| Molecular Weight | 287.74 g/mol |

| SMILES | CC(Cl)C(=O)Nc1ccccc1C(=O)c2ccccc2 |

| InChIKey | SOVFDEUNELESDN-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Value | Context |

| LogP | ~3.9 - 4.0 | Highly lipophilic due to the two phenyl rings; requires organic solvents (DCM, THF) for processing.[2] |

| H-Bond Donors | 1 | The amide N-H is available for intramolecular H-bonding with the benzophenone carbonyl.[2] |

| H-Bond Acceptors | 2 | The amide carbonyl and the benzophenone ketone.[2][3] |

| Rotatable Bonds | 4 | Allows conformational flexibility prior to cyclization.[2] |

Synthesis Logic & Mechanism

The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide follows a classic Schotten-Baumann type acylation or a nucleophilic acyl substitution in anhydrous media.[2] The reaction involves the coupling of 2-aminobenzophenone with 2-chloropropionyl chloride .[2]

Mechanistic Pathway

-

Nucleophilic Attack : The lone pair on the aniline nitrogen of 2-aminobenzophenone attacks the carbonyl carbon of 2-chloropropionyl chloride.[2]

-

Tetrahedral Intermediate : A transient tetrahedral intermediate forms, stabilized by the leaving group potential of the chloride.[2]

-

Elimination : The chloride ion is expelled, reforming the carbonyl double bond and generating HCl as a byproduct.[2]

-

Acid Scavenging : A base (typically Triethylamine or Pyridine) is required to neutralize the HCl and drive the equilibrium forward.

Visualization: Synthesis & Cyclization Pathway

Figure 1: The synthetic workflow converting raw precursors into the benzodiazepine scaffold via the title intermediate.

Applications in Drug Development[2]

The Benzodiazepine "Gateway"

This compound is not typically a final drug but a divergent intermediate .[2] In the synthesis of 1,4-benzodiazepines, the nature of the acyl chloride used determines the substituent at the 3-position of the final diazepine ring.[2]

-

Chloroacetyl chloride

Yields Nordazepam analogs (unsubstituted at C3).[2] -

2-Chloropropionyl chloride (This Compound)

Yields 3-Methyl analogs.[2]

Structure-Activity Relationship (SAR) Implications

The introduction of the methyl group at the C3 position (derived from the propyl chain) has significant pharmacological implications:

-

Chirality : Unlike Diazepam, the 3-methyl analog possesses a chiral center.[2] Enantiomers of 3-substituted benzodiazepines often exhibit different binding affinities for the GABA_A receptor subtypes.

-

Metabolic Stability : Substitution at C3 can hinder hydroxylation (a common metabolic route for benzodiazepines), potentially altering the half-life of the resulting drug candidate.[2]

-

Potency : Steric bulk at C3 can modulate the conformational flip of the seven-membered ring, influencing receptor fit.[2]

Visualization: SAR Logic

Figure 2: Impact of precursor selection on the final benzodiazepine pharmacology.

Experimental Protocols

Protocol A: Synthesis of N-(2-benzoylphenyl)-2-chloropropanamide

Note: This procedure requires anhydrous conditions to prevent hydrolysis of the acid chloride.[2]

Reagents:

-

2-Aminobenzophenone (1.0 eq)[2]

-

2-Chloropropionyl chloride (1.2 eq)[2]

-

Triethylamine (1.5 eq) or Pyridine[2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

Procedure:

-

Preparation : Dissolve 2-aminobenzophenone in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition : Add Triethylamine and cool the mixture to 0°C using an ice bath.

-

Acylation : Add 2-chloropropionyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[2]

-

Workup : Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO

, and finally brine. -

Isolation : Dry over MgSO

, filter, and concentrate in vacuo. The product typically solidifies and can be recrystallized from Ethanol/Water.

Protocol B: Cyclization to 3-Methyl-5-phenyl-1,4-benzodiazepin-2-one

This step converts the intermediate into the bioactive scaffold.[2]

Reagents:

-

N-(2-benzoylphenyl)-2-chloropropanamide (from Protocol A)[1][2]

-

Hexamethylenetetramine (Hexamine) or Ammonia/Methanol[2]

-

Ammonium Carbonate (catalyst)[2]

-

Ethanol or Methanol[2]

Procedure:

-

Dissolve the intermediate in Ethanol.

-

Add Hexamine (2.0 eq) and Ammonium Carbonate (1.0 eq).

-

Reflux the mixture for 6–12 hours. The hexamine acts as an ammonia source, substituting the chlorine to form an amine, which then intramolecularly condenses with the benzophenone ketone.[2]

-

Cool to room temperature. The product often precipitates out.

-

Filter and recrystallize from Methanol.[2]

Safety & Regulatory

-

Hazards : As an

-haloamide, this compound is a potent alkylating agent .[2] It is likely a skin and eye irritant and a potential skin sensitizer. -

Handling : Use essentially in a fume hood.[2] Wear nitrile gloves and safety goggles.[2]

-

Storage : Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide bond or displacement of chloride is possible over long periods).

-

Regulatory : Not a controlled substance itself, but a close chemical relative to precursors for Schedule IV substances (Benzodiazepines).[2] Ensure compliance with local diversion laws if synthesizing in bulk.[2]

References

-

Sigma-Aldrich .[2] Product Specification: N-(2-benzoylphenyl)-2-chloropropanamide (CAS 730950-05-7).[1][2] Link

-

Sternbach, L. H., et al. (1962).[2] "Quinazolines and 1,4-Benzodiazepines.[2] VI. Haloacetamido Compounds." Journal of Organic Chemistry, 27(11), 3788–3796. (Foundational chemistry for the haloacyl-aminobenzophenone route).

-

PubChemLite . Compound Summary: N-(2-benzoylphenyl)-2-chloropropanamide.[1][2] Link

-

BenchChem . Comparative Guide to 2-Aminobenzophenone in Quinoline and Benzodiazepine Synthesis. Link[2]

Sources

Solubility Profile and Thermodynamic Analysis of N-(2-Benzoylphenyl)-2-Chloropropanamide: A Technical Guide for Process Optimization

This is an in-depth technical guide on the solubility profile and thermodynamic analysis of N-(2-benzoylphenyl)-2-chloropropanamide , a critical intermediate in the synthesis of 3-substituted-1,4-benzodiazepines.

Executive Summary

N-(2-benzoylphenyl)-2-chloropropanamide (CAS: 730950-05-7) serves as a pivotal intermediate in the synthesis of pharmacologically active 1,4-benzodiazepines, specifically those requiring substitution at the C3 position (e.g., 3-methyl derivatives). Its solubility profile is the governing factor in two critical process stages: the nucleophilic cyclization to form the benzodiazepine core and the subsequent purification via recrystallization .

This guide provides a comprehensive analysis of the compound's solubility behavior, thermodynamic modeling strategies, and experimental protocols for determining precise solubility limits. By understanding the interplay between solute structure and solvent polarity, researchers can optimize reaction yields and ensure high-purity isolation of the target API.

Physicochemical Context & Structural Analysis

To predict and interpret the solubility profile, one must first analyze the molecular architecture of the solute.

Structural Determinants of Solubility

The molecule comprises three distinct functional domains that dictate its interaction with solvents:

-

Benzophenone Core: A lipophilic, aromatic system that drives solubility in non-polar to moderately polar organic solvents (e.g., Toluene, Ethyl Acetate).

-

Amide Linkage (-NH-CO-): Provides both Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) sites. This moiety enhances solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMF, DMSO) through dipole-dipole and H-bonding interactions.

-

Chloroalkyl Chain (-CH(Cl)CH₃): A moderately lipophilic tail that influences the entropic penalty of solvation in water, rendering the compound practically insoluble in aqueous media without cosolvents.

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) and analogous benzophenone derivatives (e.g., N-(2-benzoylphenyl)-2-chloroacetamide), the solubility profile is categorized as follows:

| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Reaction medium for cyclization (with NaI/Base). |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (T-dependent) | Preferred for recrystallization (high |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Extraction and intermediate purification. |

| Chlorinated | DCM, Chloroform | High | Synthesis solvent; efficient for transport but environmental concern. |

| Non-Polar | Hexane, Heptane, Toluene | Low | Anti-solvent for precipitation; Toluene used for azeotropic drying. |

| Aqueous | Water, Buffers | Negligible (<0.1 mg/mL) | Anti-solvent; wash medium to remove inorganic salts. |

Experimental Methodology for Solubility Determination

Accurate thermodynamic data is essential for process scale-up. The following protocol outlines the Laser Monitoring Dynamic Method , the gold standard for generating solubility curves.

Protocol: Laser Monitoring Observation

This method eliminates sampling errors associated with gravimetric analysis and provides a continuous solubility curve.

-

Preparation: Weigh a precise mass (

) of N-(2-benzoylphenyl)-2-chloropropanamide into a jacketed glass vessel. -

Solvent Addition: Add a known initial volume (

) of the target solvent. -

Equilibration: Stir at a constant speed (e.g., 400 rpm) while controlling temperature via a circulating bath.

-

Dissolution Point Detection:

-

Direct a laser beam (650 nm, <5 mW) through the solution to a photodiode detector.

-

Slowly increase temperature (

). -

Record the temperature (

) at which the laser transmission maximizes (indicating complete dissolution/disappearance of turbidity).

-

-

Iterative Data Collection: Add more solute (

) to the same solution and repeat the heating cycle to obtain the next point on the curve.

Workflow Visualization

The following diagram illustrates the logical flow for determining and modeling the solubility profile.

Figure 1: Systematic workflow for determining the thermodynamic solubility profile.

Thermodynamic Modeling & Analysis

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for this class of amides.

Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).

-

: Empirical parameters derived from non-linear regression.

-

and

- accounts for the temperature dependence of the enthalpy of solution.

-

and

Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (

-

Positive

: Indicates an endothermic process (solubility increases with T). This is typical for N-(2-benzoylphenyl)-2-chloropropanamide in organic solvents, confirming the utility of cooling crystallization. -

Positive

: Reflects the increased disorder as the crystal lattice breaks down.

Process Implications: Synthesis & Purification

The solubility profile directly informs the synthesis strategy for 3-methyl-1,4-benzodiazepines.

Cyclization Reaction (The "One-Pot" Consideration)

The conversion of N-(2-benzoylphenyl)-2-chloropropanamide to the benzodiazepine core requires a basic environment (e.g., NH

-

Solvent Choice: High solubility in Methanol or DMF is crucial here. If the intermediate precipitates prematurely, the cyclization rate drops (heterogeneous kinetics).

-

Recommendation: Use DMF or a Methanol/THF mixture to maintain homogeneity at reaction temperatures (40-60°C).

Purification via Recrystallization

The primary impurity is often the unreacted 2-aminobenzophenone or hydrolyzed byproducts.

-

Solvent System: Ethanol or Ethanol/Water (90:10) .

-

Mechanism:

-

Dissolve crude intermediate in refluxing Ethanol (High Solubility).

-

Hot filtration to remove inorganic salts (NaI/NaCl).

-

Slow cooling to 0-5°C.

-

The amide crystallizes out (Low Solubility at low T), while impurities remain in the mother liquor.

-

Figure 2: Recrystallization logic driven by the temperature-dependent solubility profile.

References

-

Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines. VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones." The Journal of Organic Chemistry, 27(11), 3788–3796. Link

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Shaofen Li, et al. (2016). "Solubility and thermodynamic properties of N-(2-benzoylphenyl)-2-chloroacetamide in pure and binary solvents." Journal of Chemical & Engineering Data, 61(5). (Analogous compound reference). Link

Methodological & Application

Crystallization techniques for N-(2-benzoylphenyl)-2-chloropropanamide isolation

Executive Summary

This guide details the isolation and purification of N-(2-benzoylphenyl)-2-chloropropanamide (hereafter referred to as Intermediate-A ), a critical "open-ring" precursor in the synthesis of 1,4-benzodiazepines (e.g., precursors to diazepam derivatives).

Achieving high purity (>98%) of this amide is chemically challenging due to two competing factors:

-

Hydrolytic Instability: The aliphatic chloride is susceptible to hydrolysis under aqueous basic conditions.

-

Premature Cyclization: Thermal stress or strong acidic/basic environments can force the molecule to cyclize into the benzodiazepine core or oxazole byproducts before the intended downstream steps.

This protocol prioritizes controlled cooling crystallization and anti-solvent precipitation to maximize yield while suppressing cyclization.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for process design. Intermediate-A exhibits lipophilic behavior typical of benzophenone derivatives.

Table 1: Solubility Profile at 25°C

| Solvent | Solubility | Application |

| Dichloromethane (DCM) | High (>100 mg/mL) | Extraction / Initial Dissolution |

| Toluene | High (>80 mg/mL) | Reaction Solvent / Hot Extraction |

| Acetone | High (>90 mg/mL) | Solvent for Anti-solvent method |

| Isopropyl Alcohol (IPA) | Moderate (15-25 mg/mL) | Ideal for Cooling Crystallization |

| Ethanol (EtOH) | Moderate (20-30 mg/mL) | Alternative Crystallization Solvent |

| Water | Insoluble (<0.1 mg/mL) | Anti-solvent / Wash solvent |

| n-Heptane/Hexane | Poor (<5 mg/mL) | Anti-solvent |

Critical Process Parameters (CPPs)

-

Temperature Limit: Do not exceed 60°C during dissolution. Prolonged heating above this threshold increases the rate of thermal cyclization to the quinolinone or benzodiazepine impurity.

-

pH Sensitivity: Maintain pH 4.0 – 7.0 .

-

pH > 8: Rapid hydrolysis of the alkyl chloride.

-

pH < 2: Acid-catalyzed cyclization.

-

-

Impurity Rejection: The crystallization must reject 2-aminobenzophenone (starting material, yellow) and HCl salts .

Protocol A: Cooling Crystallization (Preferred)

Best for: High Purity (>99%), removal of colored impurities.

Reagents:

-

Crude Intermediate-A (Solid or Oil)

-

Isopropyl Alcohol (IPA) - HPLC Grade

Step-by-Step Methodology:

-

Dissolution:

-

Charge Crude Intermediate-A into a reactor.

-

Add 5.0 volumes of IPA (relative to mass, e.g., 5 mL per 1 g).

-

Heat the slurry to 50–55°C under mild agitation. Note: The solution should become clear. If haze persists (inorganic salts), perform a hot filtration.

-

-

Seeding (Critical for Polymorph Control):

-

Cool the solution to 40°C .

-

Add 0.5 wt% of pure seed crystals of Intermediate-A.

-

Observation: The solution should turn slightly cloudy as the metastable zone is breached. Hold for 30 minutes to stabilize the seed bed.

-

-

Controlled Cooling:

-

Initiate a linear cooling ramp: 10°C per hour until the temperature reaches 0°C .

-

Why? Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization, trapping impurities.

-

-

Aging:

-

Hold the slurry at 0°C to -5°C for a minimum of 2 hours. This maximizes yield by driving the equilibrium toward the solid phase.

-

-

Isolation:

-

Filter the slurry using a vacuum Buchner funnel or centrifuge.

-

Wash: Displacement wash with 1.0 volume of cold IPA (-10°C) .

-

Dry: Vacuum dry at 40°C for 6 hours.

-

Protocol B: Anti-Solvent Crystallization

Best for: High Yield recovery from reaction mixtures (DCM/Toluene).

Reagents:

-

Reaction mixture in organic solvent (DCM or Acetone)[1]

-

Anti-solvent: n-Heptane (if in Toluene/DCM) or Water (if in Acetone/DMF).

Step-by-Step Methodology (Acetone/Water System):

-

Preparation:

-

Dissolve the crude oil in 3.0 volumes of Acetone at 25°C. Ensure complete dissolution.

-

-

Primary Nucleation:

-

Slowly add 1.0 volume of Water over 20 minutes.

-

Stop addition when the solution becomes permanently turbid (Cloud Point).

-

Agitate for 15 minutes to allow crystal growth.

-

-

Desaturation:

-

Add the remaining 2.0 volumes of Water over 60 minutes.

-

Caution: Adding water too fast will precipitate the product as an amorphous gum (oiling out).

-

-

Filtration:

-

Filter the white crystalline solid.

-

Wash with a 1:1 Acetone/Water mixture.

-

Process Visualization

Workflow Logic: Isolation & Purification

The following diagram illustrates the decision matrix for processing the reaction mixture into a pure crystal, highlighting the divergence between cooling and anti-solvent methods.

Caption: Figure 1.[2] Decision matrix for isolation pathways. Method A utilizes solubility differentials via temperature; Method B utilizes polarity changes.

Impurity Fate Mapping

This diagram tracks the separation of critical impurities during the crystallization process.

Caption: Figure 2.[3] Fate mapping demonstrating the rejection of unreacted amine and salts into the mother liquor.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Oiling Out (Product forms a gum/oil instead of crystals) | Cooling too fast or impurity levels too high. | Re-heat to dissolve. Add seed crystals. Cool at a slower rate (5°C/hr). |

| Yellow Coloration in final product | Trapped 2-aminobenzophenone. | Wash the filter cake with cold IPA. If color persists, recrystallize from Ethanol/Charcoal. |

| Low Yield | Final temperature not low enough; too much solvent. | Cool to -10°C. Reduce solvent volume in next batch. |

| Melting Point Depression (Target: ~118-121°C) | Solvent inclusion or hydrolysis product present. | Dry longer under vacuum. Check NMR for hydrolysis (loss of Cl). |

References

-

Sternbach, L. H., et al. (1962). Quinazolines and 1,4-Benzodiazepines. VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[4] Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide (Analogous Amide Protocols). Application Note. Link

-

PubChem. (2025).[5][6] Compound Summary: N-(2-benzoylphenyl)-2-chloropropanamide.[7] National Library of Medicine.[5] Link

-

MDPI. (2020).[8] Palladium-Catalyzed Benzodiazepines Synthesis (Review of Intermediate Stability). Molecules Journal. Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

- 1. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Benzyl-2-chloropropanamide | C10H12ClNO | CID 154878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Chlorophenyl)benzamide | C13H10ClNO | CID 13918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - N-(2-benzoylphenyl)-2-chloropropanamide (C16H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. scispace.com [scispace.com]

Handling precautions for N-(2-benzoylphenyl)-2-chloropropanamide in the laboratory

Application Note: Safe Handling and Operational Protocols for N-(2-benzoylphenyl)-2-chloropropanamide

Executive Safety Summary

Compound Identity: N-(2-benzoylphenyl)-2-chloropropanamide Molecular Formula: C₁₆H₁₄ClNO₂ Molecular Weight: ~287.74 g/mol Risk Banding: Band 3 (High Containment Required) – Treat as a potent alkylating agent and potential sensitizer.[1]

This Application Note defines the operational standards for handling N-(2-benzoylphenyl)-2-chloropropanamide. While often used as an intermediate in the synthesis of NSAID prodrugs (specifically Ketoprofen derivatives to reduce GI toxicity), its structure combines a photoactive benzophenone moiety with a reactive

Core Directive: All handling must prevent inhalation of dust and dermal contact.[2] The reactivity of the C-Cl bond dictates that this compound be treated not just as an irritant, but as a potential mutagenic alkylator until proven otherwise.[1][2]

Chemical Profile & Hazard Mechanistics

To handle this compound safely, researchers must understand the causality of its toxicity.[2]

Structural Reactivity

-

The

-Chloroamide Warhead: The chlorine atom at the 2-position (alpha to the carbonyl) is a good leaving group.[1][2] In physiological conditions, this carbon is electrophilic.[2] -

The Benzophenone Moiety: The 2-benzoylphenyl group is a chromophore that absorbs UV light.[2]

Physical Properties (Inferred from Analogs)

-

Solubility: Low in water; soluble in DCM, Chloroform, DMSO, and Methanol.

-

Dust Hazard: High.[2] Electrostatic charging of the powder is likely during weighing.[2]

Engineering Controls & PPE Matrix

Trustworthiness in safety comes from redundancy.[2] We utilize a "Defense in Depth" strategy.

Primary Engineering Controls

-

Weighing: Must be performed in a Powder Containment Hood or a Class II Biological Safety Cabinet (BSC) .[2] If these are unavailable, use a static-free balance enclosure inside a standard fume hood.[1][2]

-

Reaction: All reactions involving heating or reagents (e.g., amines for substitution) must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

Personal Protective Equipment (PPE)

| PPE Component | Specification | Scientific Rationale |

| Gloves (Inner) | Nitrile (4 mil) | Standard barrier.[1][2] |

| Gloves (Outer) | Silver Shield / Laminate or Double Nitrile (8 mil total) | Chlorinated organics can permeate standard nitrile over time.[1][2] The |

| Respiratory | N95 (if in hood) / P100 (if outside hood) | Critical: Prevent inhalation of particulates.[1][2] The solid is likely a potent respiratory irritant.[2] |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust bypassing side shields.[2] |

| Body | Tyvek Lab Coat | Disposable coats prevent contamination of personal clothing with alkylating dust.[2] |

Operational Protocol: The "Closed Loop" Workflow

This protocol ensures the compound is contained from storage to waste.[2]

Step 1: Preparation & Weighing

-

Static Control: Place an ionizing fan or anti-static gun near the balance.[2]

-haloamides are often "sticky" powders.[1][2] -

Taring: Tare the weighing boat/vial before opening the stock container.

-

Transfer: Use a disposable spatula.[2] Do not return excess material to the stock container (risk of cross-contamination/hydrolysis).[2]

-

Solubilization: If possible, dissolve the solid in the transport solvent (e.g., DMSO or DCM) inside the weighing hood before moving it to the reaction hood. This locks the dust into a liquid phase immediately.[2]

Step 2: Reaction Setup (Synthesis of Prodrugs)

-

Context: This compound is typically reacted with amines (e.g., amino acid esters) to form Ketoprofen conjugates.[1][2]

-

Temperature Control: These substitution reactions are often exothermic.[2] Use a cooling bath (0°C) during the addition of nucleophiles to prevent thermal runaway or splashing.[2]

-

Inert Atmosphere: Flush with Nitrogen/Argon.[2] While not strictly pyrophoric, excluding moisture prevents hydrolysis of the C-Cl bond to the corresponding hydroxy-acid, which alters stoichiometry.[1][2]

Step 3: Quenching & Decontamination (The Self-Validating Step)[1]

-

The Principle: You must chemically destroy the electrophilic C-Cl bond on glassware before washing.[2]

-

Quench Solution: 10% Aqueous Ammonium Hydroxide or 5% Sodium Thiosulfate.[2]

-

Procedure: Rinse all contaminated glassware (flasks, spatulas) with the Quench Solution.[1] The nucleophilic ammonia/thiosulfate will displace the chloride, converting the toxic alkylator into a benign derivative. Allow to sit for 1 hour before standard washing.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision process for handling alpha-haloamides, ensuring containment at every stage.

Caption: Operational workflow emphasizing immediate solubilization of solids and chemical quenching of glassware.

Emergency Procedures

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash immediately with soap and water for 15 mins.[1][2] Do NOT use alcohol (increases permeation).[1][2] | Monitor for redness/sensitization.[2] Consult physician if irritation persists. |

| Eye Contact | Flush with eyewash for 15 mins, holding eyelids open.[2] | Seek immediate medical attention (Corneal damage risk).[1][2][4] |

| Powder Spill | Do NOT sweep. Cover with wet paper towels (soaked in dilute ammonia) to dampen dust.[2] | Scoop damp material into hazardous waste.[2] Wipe area with 5% Thiosulfate.[2] |

Waste Disposal

-

Classification: Halogenated Organic Waste.[2]

-

Segregation: Do not mix with strong acids or oxidizers.[2]

-

Labeling: Must clearly state "Contains Alpha-Chloroamide – Potential Alkylating Agent."[2]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][5] [Link]

-

PubChem. (n.d.).[2] N-(2-benzoylphenyl)-2-chloropropanamide (Compound Summary). National Library of Medicine.[2] [Link][1]

-

Jagdale, D. M., et al. (2012).[1][2] Synthesis, Characterization and Pharmacological Evaluation of Amino Acid Conjugates of Ketoprofen. Asian Journal of Research in Chemistry. (Contextualizes the synthesis of Ketoprofen amides). [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

- 1. PubChemLite - N-(2-benzoylphenyl)-2-chloropropanamide (C16H14ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. asianpubs.org [asianpubs.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(2-benzoylphenyl)-2-chloropropanamide Synthesis

Executive Summary

The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide is a critical gateway step in generating 3-substituted-1,4-benzodiazepine scaffolds.[1][2] However, this reaction is notoriously deceptive.[1][2] The electron-withdrawing nature of the benzoyl group renders the aniline nitrogen weakly nucleophilic, leading to sluggish kinetics, while the

This guide addresses the three most common failure modes reported by our users: incomplete conversion , premature cyclization , and racemization .[1]

Module 1: Reaction Kinetics & Conversion

Q: Why does HPLC show >15% unreacted 2-aminobenzophenone despite using excess acid chloride?

A: The issue is likely "Nucleophilic Deactivation" combined with HCl suppression. [1]

The ortho-benzoyl group exerts a strong electron-withdrawing effect (inductive and resonance) and creates steric hindrance, making the amine a poor nucleophile.[1][2] Furthermore, as the reaction proceeds, the HCl byproduct protonates the remaining amine, deactivating it completely.[1]

Troubleshooting Protocol:

-

Base Selection: Do not rely on the amine itself to act as the base.[1] Use a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1]

-

Solvent Polarity: Switch from DCM (Dichloromethane) to THF (Tetrahydrofuran) or Toluene .[1] THF solvates the intermediate salts better, preventing the coating of reagents.[1]

-

Temperature Staging:

Module 2: Impurity Profile & Side Reactions

Q: I see a major impurity at RRT 0.85 and another at RRT 1.2. What are they?

A: These are likely the "Hydrolysis Product" and the "Cyclized Benzodiazepine." [1]

Use the table below to identify your specific impurity issues based on Relative Retention Time (RRT) and characteristics.

| Impurity Type | Likely Identity | Cause | Mitigation Strategy |

| RRT ~0.2 - 0.5 | 2-Chloropropionic Acid | Moisture ingress hydrolyzing the reagent.[1][2] | Use anhydrous solvents; keep reaction under |

| RRT ~0.85 | 2-Aminobenzophenone (SM) | Incomplete reaction (see Module 1).[1][2] | Increase equivalents of acid chloride (1.2 -> 1.5 eq); add DMAP. |

| RRT ~1.1 - 1.2 | 3-Methyl-1,4-benzodiazepin-2-one | Premature Cyclization. High temp or basic workup.[1][2] | Keep workup pH |

| RRT ~1.3 | Acrylamide Derivative | Elimination. HCl elimination from the chloro-linker.[2] | Avoid strong bases (NaOH/KOH) during reaction; use TEA/Pyridine.[1][2] |

Visualization: Reaction & Impurity Pathways[1]

The following diagram illustrates the competing pathways. Your goal is to stabilize the "Target Amide" without pushing it toward the "Cyclized Product" or "Elimination Product."

Caption: Chemical pathway analysis showing the target synthesis and critical divergence points for impurities.

Module 3: Stereochemistry (The Hidden Variable)

Q: We used (S)-2-chloropropanoyl chloride, but the product is racemic. Why?

A: You are experiencing "Keten-mediated Racemization." [2]

If you use a tertiary amine base (like Triethylamine) with an

-

Mechanism: The planar ketene loses all stereochemical information.[1] When the amine attacks the ketene, it reforms the amide as a racemate.[1]

-

Solution:

-

Change Base: Use Pyridine or 2,6-Lutidine instead of Triethylamine. These are less basic and sterically hindered, reducing

-deprotonation.[2] -

Schotten-Baumann Conditions: Use a biphasic system (

/DCM) with inorganic base (

-

Module 4: Optimized Experimental Protocol

Objective: Synthesis of High-Purity N-(2-benzoylphenyl)-2-chloropropanamide.

-

Setup: Flame-dry a 250mL 3-neck Round Bottom Flask (RBF). Purge with Nitrogen.[1][2]

-

Charge: Add 2-Aminobenzophenone (10 mmol) and Dichloromethane (DCM, 50 mL) . Stir to dissolve.

-

Base Addition: Add Pyridine (12 mmol, 1.2 eq) . Note: Pyridine is preferred over TEA to minimize elimination/racemization.[1]

-

Cooling: Cool the solution to

using an ice/salt bath. -

Reagent Addition: Add 2-Chloropropanoyl chloride (11 mmol, 1.1 eq) dropwise over 20 minutes.

-

Control: Maintain internal temperature

.

-

-

Reaction: Allow to warm to RT. Stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 80:20).[1][2]

-

Checkpoint: If SM remains, add 0.1 eq DMAP and stir for 1 more hour.

-

-

Workup (Critical for Purity):

-

Crystallization: The crude oil often solidifies upon standing.[1][2] Recrystallize from Ethanol/Water (9:1) or Isopropyl Alcohol to remove trace cyclized impurities.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose your current batch failure.

Caption: Diagnostic logic flow for isolating the root cause of low purity.

References

-

Sternbach, L. H., et al. (1961).[1] Quinazolines and 1,4-Benzodiazepines. II.[2] The Rearrangement of 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide into 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide.[1][2] Journal of Organic Chemistry.[1] (Foundational text on the chemistry of 2-aminobenzophenone acylation and cyclization).

-

Bell, S. C., & Childress, S. J. (1962).[1] A Rearrangement of 5-Aryl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones.[1][2][3] Journal of Organic Chemistry.[1] (Discusses the stability and side reactions of the amide intermediate).[1]

-

BenchChem Application Notes. (2025). The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.[1][2][4](Modern protocols for handling weak aniline nucleophiles).

-

PubChem Compound Summary. 2-Chloropropanoyl chloride.[1][2](Safety and reactivity data for the acylating agent).[1]

-

Patent CN102485739A. Method for preparing 2-chloropropionyl chloride with high optical activity.[1][2](Details on preventing racemization during acylation).

Sources

- 1. scispace.com [scispace.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing N-(2-benzoylphenyl)-2-chloropropanamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-benzoylphenyl)-2-chloropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to diagnose issues and optimize your reaction conditions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a breakdown of probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

You've completed the reaction, but after workup and analysis, the yield of N-(2-benzoylphenyl)-2-chloropropanamide is significantly lower than expected, or you've only recovered starting material.

Probable Cause A: Inactivation of the Amine Nucleophile

The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide is a classic nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[1][2] This reaction generates hydrochloric acid (HCl) as a byproduct.[3] If not neutralized, the HCl will protonate the starting amine (2-aminobenzophenone), forming an unreactive ammonium salt, which halts the reaction.

-

Solution: The reaction requires a base to scavenge the HCl produced.[4] A two-phase system using an aqueous base like sodium hydroxide is common.[2] The base neutralizes the acid in the aqueous phase, preventing it from protonating the amine in the organic phase. Ensure your base is active and added in a sufficient stoichiometric amount (at least one equivalent to the acyl chloride).

Probable Cause B: Hydrolysis of the Acyl Chloride

2-chloropropanoyl chloride is a highly reactive electrophile. It is extremely sensitive to moisture and will readily hydrolyze to the unreactive 2-chloropropanoic acid if it comes into contact with water.[3]

-

Solutions:

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]

-

Use High-Quality Reagents: Use a fresh or recently distilled bottle of 2-chloropropanoyl chloride. Older bottles may have hydrolyzed over time. Solvents like dichloromethane should be anhydrous.

-

Optimize Biphasic Conditions: In a Schotten-Baumann setup, vigorous stirring is critical to maximize the interfacial area between the organic and aqueous layers.[3] This ensures the acyl chloride preferentially reacts with the amine in the organic phase rather than with water.

-

Probable Cause C: Sub-Optimal Temperature Control

Acylation reactions are often exothermic. If the temperature is too high, it can promote side reactions and potentially lead to the degradation of the product or starting materials.

-

Solution: Maintain a low reaction temperature, especially during the addition of the acyl chloride.[5] Cooling the reaction mixture to 0-5 °C in an ice bath is standard practice.[3] This helps to control the reaction rate, minimize the rate of acyl chloride hydrolysis, and prevent unwanted side reactions.

Issue 2: Product is Impure After Workup

Your TLC or NMR analysis of the crude product shows multiple spots or peaks in addition to the desired N-(2-benzoylphenyl)-2-chloropropanamide.

Probable Cause A: Presence of Unreacted 2-Aminobenzophenone

This is one of the most common impurities and indicates an incomplete reaction.

-

Solutions:

-

Verify Stoichiometry: Ensure you are using a slight excess (e.g., 1.05-1.1 equivalents) of the 2-chloropropanoyl chloride relative to the 2-aminobenzophenone to drive the reaction to completion.

-

Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, allow it to stir longer at room temperature.[5]

-

Acidic Wash During Workup: Unreacted 2-aminobenzophenone can be easily removed during the workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine, causing it to move into the aqueous layer, while your neutral amide product remains in the organic phase.[5]

-

Probable Cause B: Presence of 2-Chloropropanoic Acid

This impurity arises from the hydrolysis of 2-chloropropanoyl chloride, as discussed in Issue 1.

-

Solution: During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer.

Caption: A decision tree for troubleshooting common synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

A: The formation of N-(2-benzoylphenyl)-2-chloropropanamide from 2-aminobenzophenone and 2-chloropropanoyl chloride is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. The overall process is often conducted under Schotten-Baumann conditions.[7]

Caption: General reaction scheme for the amide formation.

Q2: How critical is the temperature, and what is the optimal range?

A: Temperature control is critical. The reaction is exothermic, and allowing it to proceed at an uncontrolled temperature can lead to the formation of side products and degradation.

The optimal strategy is to begin the reaction at a low temperature and allow it to gradually warm.

| Stage | Temperature Range | Rationale |

| Acyl Chloride Addition | 0 °C to 5 °C | Controls initial exotherm, minimizes hydrolysis of the acyl chloride, and disfavors side reactions.[5] |

| Post-Addition Stirring | 0 °C to Room Temp. | Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without excessive heating. |

Q3: Which solvent system is best for this synthesis?

A: A two-phase system, characteristic of the Schotten-Baumann reaction, is highly effective.[2]

-

Organic Phase: A non-protic solvent like dichloromethane (DCM) or diethyl ether is ideal. It dissolves the 2-aminobenzophenone and the resulting amide product while being immiscible with water.

-

Aqueous Phase: This phase contains the base (e.g., 10% NaOH solution) responsible for neutralizing the HCl byproduct.

This separation prevents the bulk of the highly reactive acyl chloride from being hydrolyzed by the aqueous base.[3]

Q4: How should I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most straightforward method.[5]

-

Prepare a TLC plate: Use a silica gel plate.

-

Spot lanes: Spot the starting material (2-aminobenzophenone), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

-

Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane; start with 30:70 and adjust polarity as needed).

-

Visualize: Use a UV lamp. The reaction is complete when the spot corresponding to the 2-aminobenzophenone has been completely consumed.

Experimental Protocol: Synthesis of N-(2-benzoylphenyl)-2-chloropropanamide

This protocol is a standard procedure and should be adapted based on laboratory safety guidelines and reaction scale.

Materials:

-

2-Aminobenzophenone

-

2-Chloropropanoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution, 10% aqueous

-

Hydrochloric acid (HCl), 1M aqueous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1.0 eq) in anhydrous dichloromethane. Place the flask under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add the 10% aqueous NaOH solution (approx. 2.0 eq relative to the amine). Begin vigorous stirring to ensure good mixing between the two phases.

-

Acyl Chloride Addition: In a separate flask, dissolve 2-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the rapidly stirred biphasic mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction to completion by TLC, as described in the FAQ section.

-

Workup - Quenching: Once complete, transfer the mixture to a separatory funnel. If the layers are difficult to separate, a small amount of additional DCM can be added.

-

Workup - Separation: Separate the organic layer.

-

Workup - Washes: Wash the organic layer sequentially with:

-

1M HCl (to remove any unreacted 2-aminobenzophenone).

-

Saturated NaHCO₃ solution (to remove any 2-chloropropanoic acid).

-

Brine (to remove residual water).

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure N-(2-benzoylphenyl)-2-chloropropanamide.[6]

References

- BenchChem (2025). Optimizing reaction conditions for 2-aminobenzonitrile to benzophenone conversion.

- SATHEE (n.d.). Chemistry Schotten Baumann Reaction.

- Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

- BenchChem (2025). A Comparative Guide to Precursors in Benzodiazepine Synthesis.

-

O'Brien, A. G., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]

-

ResearchGate (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Available at: [Link]

- Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

- Wikipedia (n.d.). Phenol.

- Quora (2020). What is the Schotten-Baumann reaction?.

- PubChemLite (n.d.). N-(2-benzoylphenyl)-2-chloropropanamide.

- Asian Journal of Organic & Medicinal Chemistry (n.d.). Synthesis of 2-aminobenzophenones.

- BenchChem (2025). Technical Support Center: Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide.

-

Wikipedia (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

BYJU'S (2019). Schotten Baumann Reaction. Available at: [Link]

- BenchChem (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis.

- BenchChem (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.

Sources

Validation & Comparative

FTIR Characterization of N-(2-benzoylphenyl)-2-chloropropanamide: A Technical Validation Guide

Topic: FTIR Spectral Analysis of N-(2-benzoylphenyl)-2-chloropropanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Nepafenac or Amfenac , the intermediate N-(2-benzoylphenyl)-2-chloropropanamide acts as a critical checkpoint. Its structural integrity determines the success of subsequent intramolecular cyclization.

This guide provides a rigorous spectral analysis of this intermediate. Unlike generic spectral databases, we focus on the causality of peak shifts arising from the ortho-benzoyl substitution and the inductive effects of the

Part 1: Structural Context & Synthesis Validation[1]

To interpret the spectrum, one must understand the molecular environment. This molecule contains three distinct electrophilic/nucleophilic centers that influence vibrational frequencies:

-

The Benzoyl Group: A ketone conjugated with two phenyl rings.

-

The Amide Linkage: A secondary amide connecting the aniline ring and the aliphatic chain.

-

The

-Chloro Propyl Chain: An electron-withdrawing chlorine atom adjacent to the amide carbonyl.

Synthesis Pathway & Spectral Checkpoints

The following diagram outlines the synthesis workflow and identifies where FTIR provides critical "Go/No-Go" decision data.

Figure 1: Synthesis workflow illustrating the transformation of primary amine precursors into the target amide. FTIR validation focuses on the disappearance of amine doublets and the formation of the amide carbonyl.

Part 2: FTIR Spectral Analysis (The Core)

The FTIR spectrum of N-(2-benzoylphenyl)-2-chloropropanamide is complex due to the overlapping carbonyl signals (Ketone vs. Amide). Below is the definitive assignment guide.

The Carbonyl Region (1600–1700 cm⁻¹)

This is the most critical region for validation. You will observe two distinct carbonyl peaks, but their positions are shifted due to conjugation and inductive effects.

-

Amide I Band (C=O stretch): Typically found at 1665–1690 cm⁻¹ .

-

Mechanism: The

-chlorine atom on the propanamide chain exerts an electron-withdrawing inductive effect (-I), which strengthens the C=O bond, pushing the frequency higher than a standard amide (usually ~1650 cm⁻¹).

-

-

Benzoyl Ketone (C=O stretch): Found at 1635–1655 cm⁻¹ .

-

Mechanism: This ketone is conjugated with two aromatic rings (benzophenone-like). Conjugation lowers the bond order, reducing the stretching frequency. Additionally, intramolecular hydrogen bonding between the Amide N-H and the Benzoyl Oxygen can further lower this frequency.

-

The N-H Stretching Region (3200–3400 cm⁻¹)

-

Target Peak: Single sharp band at 3250–3350 cm⁻¹ (Secondary Amide).

-

Differentiation: The precursor (2-aminobenzophenone) exhibits a doublet (symmetric and asymmetric stretches) in this region. The collapse of this doublet into a single peak is the primary indicator of reaction completion.

The Fingerprint Region (600–1500 cm⁻¹)

-

C-Cl Stretch: 600–750 cm⁻¹ .

-

Note: This band confirms the incorporation of the chloropropanoyl chain. It is often obscured by aromatic ring bending, but a strong band near 690-700 cm⁻¹ is characteristic of the aliphatic C-Cl.

-

-

Aromatic C=C: 1450, 1580, 1600 cm⁻¹ . Standard aromatic backbone signals.

Summary Table: Diagnostic Peak Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |

| Amide N-H | 3260 – 3320 | Medium, Sharp | Indicates secondary amide; confirms loss of primary amine precursor. |

| Amide C=O | 1675 – 1695 | Strong | Shifted upfield due to |

| Benzoyl C=O | 1640 – 1660 | Strong | Shifted downfield due to aromatic conjugation and H-bonding. |

| C-N Stretch | 1520 – 1540 | Medium | Amide II band (mixed vibration of N-H bend and C-N stretch). |

| Aliphatic C-Cl | 680 – 720 | Medium/Weak | Confirms presence of the halogenated alkyl chain. |

Part 3: Comparative Analysis (Method Performance)

Why use FTIR over NMR or Raman for this specific intermediate? The following comparison evaluates the "performance" of FTIR as a QC tool in a drug development context.

Comparative Performance Matrix

| Feature | FTIR (Recommended) | ¹H-NMR | Raman Spectroscopy |

| Differentiation of C=O | High. Can resolve the subtle difference between the Amide I and Benzoyl ketone. | Medium. Carbonyl carbons appear in ¹³C NMR (>160 ppm) but require long scans. | Medium. Carbonyls are weak scatterers in Raman. |

| Stereochemistry | Low. Cannot determine the chirality of the 2-chloro position easily. | High. Can distinguish enantiomers (with chiral shift reagents) and confirm the integral of the CH-Cl proton. | Low. |

| Throughput | High. <1 min per sample (ATR). Ideal for process monitoring. | Low. Requires dissolution, deuterated solvents, and shimming (~15 mins). | High. Non-destructive, but fluorescence from the aromatic rings can interfere. |

| Water Interference | High. Moisture obscures the N-H region. | None. (If using non-protic solvents). | None. Water is Raman-inactive. |

Decision Logic: When to use which?

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the specific development stage of the N-(2-benzoylphenyl)-2-chloropropanamide intermediate.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets and allows for rapid "at-line" analysis during synthesis.

Materials

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR accessory.

-

Solvent: Isopropanol (for cleaning).

-

Reference Standard: Pure 2-aminobenzophenone (for background subtraction/comparison).

Step-by-Step Methodology

-

Background Collection: Clean the crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution).

-

Precursor Check (Control): Place a small amount of 2-aminobenzophenone on the crystal.

-

Verify: Confirm the presence of the doublet at 3300/3400 cm⁻¹. Save this as Reference_Precursor.

-

-

Sample Analysis: Place the synthesized N-(2-benzoylphenyl)-2-chloropropanamide solid on the crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Spectral Math (Validation Step):

-

Perform a subtraction: [Sample Spectrum] - [Reference_Precursor].

-

Success Criteria: The resulting difference spectrum should show a negative peak at the amine doublet (consumption of precursor) and a positive peak at ~1680 cm⁻¹ (formation of amide).

-

Part 5: Troubleshooting & Interpretation

| Observation | Potential Cause | Corrective Action |

| Broad hump at 3400 cm⁻¹ | Moisture contamination. | Dry the sample in a vacuum oven at 40°C for 2 hours. |

| Split peak at 1700 cm⁻¹ | Presence of unreacted acid chloride or carboxylic acid byproduct. | Wash sample with saturated NaHCO₃ to remove acidic impurities. |

| Missing C-Cl band (<700 cm⁻¹) | ATR Crystal cut-off. | Ensure your ATR crystal (Diamond/ZnSe) has a range that extends below 600 cm⁻¹. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for analogous benzamide spectra).[1]

-

PubChem. (2024).[2] Compound Summary: N-(2-benzoylphenyl)-2-chloropropanamide.[3] National Library of Medicine.[2] [Link]

Sources

Mass spectrometry fragmentation pattern of N-(2-benzoylphenyl)-2-chloropropanamide

Executive Summary & Application Context

N-(2-benzoylphenyl)-2-chloropropanamide (C₁₆H₁₄ClNO₂) is a critical intermediate and potential impurity in the synthesis of 1,4-benzodiazepines and related anticonvulsant pharmacophores. Its accurate characterization is essential for impurity profiling in pharmaceutical quality control (QC) and forensic analysis.

This guide provides an in-depth comparative analysis of its mass spectrometry (MS) fragmentation patterns. Unlike standard spectral libraries that offer static images, this document compares the Electrospray Ionization (ESI) behavior of the target compound against non-chlorinated analogs to establish diagnostic ion signatures. We focus on the causality of bond cleavages, providing a self-validating workflow for identifying this specific structural motif in complex matrices.

Structural Analysis & Theoretical Fragmentation

To predict and interpret the MS spectrum, one must first deconstruct the molecule into its labile and stable moieties.

Structural Dissection

-

Core Scaffold: 2-Aminobenzophenone (highly stable, aromatic).

-

Linker: Amide bond (susceptible to hydrolytic and collision-induced cleavage).

-

Side Chain: 2-Chloropropyl group (contains a labile C-Cl bond and distinct isotopic signature).

Predicted Ionization Behavior[1]

-

Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the

and -

Protonation Site: Under ESI(+) conditions, protonation occurs preferentially at the amide oxygen or the benzophenone carbonyl oxygen , creating the precursor ion

.

Comparative Analysis: Ionization & Energy Modes

This section compares how different experimental conditions alter the observed spectral fingerprint, allowing researchers to choose the optimal method for their specific analytical goals.

Table 1: Ionization Source Comparison (ESI vs. EI)

| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Ionization (EI-MS) |

| Energy Regime | Soft Ionization (Low internal energy) | Hard Ionization (70 eV) |

| Dominant Ion | Fragment Ions (Molecular ion often weak) | |

| Key Mechanism | Heterolytic cleavage, Neutral losses (HCl) | Homolytic cleavage, Radical sites |

| Best For | LC-MS quantification, Impurity profiling | Library matching, GC-MS screening |

| Chlorine Signature | Preserved in Precursor | Often lost early in fragmentation |

Table 2: Collision Energy (CE) Profiling

Comparison of spectral richness at varying Collision Induced Dissociation (CID) energies.

| Collision Energy | Observed Species | Diagnostic Value |

| Low (10-20 eV) | Molecular Weight confirmation; Isotope ratio verification. | |

| Med (25-40 eV) | Structural elucidation; Confirmation of the chloropropyl chain. | |

| High (>50 eV) | Deep structural confirmation; Loss of specificity. |

Detailed Fragmentation Pathway

The fragmentation of N-(2-benzoylphenyl)-2-chloropropanamide follows a distinct pathway driven by the stability of the benzophenone core.

Mechanism Description

-

Precursor Selection: The protonated molecule

is observed at m/z 288 (assuming -

Neutral Loss of HCl: A characteristic loss of 36 Da (HCl) occurs, likely driven by the proximity of the amide nitrogen or carbonyl, leading to a cyclized or stabilized cation at m/z 252.

-

Amide Cleavage (Diagnostic): The bond between the amide nitrogen and the carbonyl of the propionyl chain breaks. This releases the stable 2-aminobenzophenone cation (m/z 196/197), a "gold standard" diagnostic ion for this class of benzodiazepine precursors.

-

Benzoyl Formation: Further fragmentation yields the benzoyl cation (

) at m/z 105.

Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the molecule under ESI-MS/MS conditions.

Caption: ESI-MS/MS fragmentation pathway showing the transition from the chlorinated precursor to the stable benzophenone core.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure data integrity. The "Self-Validation" steps act as internal quality gates.

Reagents & Preparation[2]

-

Solvent: LC-MS grade Methanol or Acetonitrile with 0.1% Formic Acid.

-

Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

Step-by-Step Methodology

-

System Check (Pre-Analysis):

-

Infuse a standard calibration mix (e.g., NaCsI) to ensure mass accuracy < 5 ppm.

-

Self-Validation: Verify the instrument resolves the isotope pattern of a known chlorinated standard.

-

-

Full Scan (MS1) Acquisition:

-

Range: m/z 50 – 500.

-

Mode: Positive ESI (+).[1]

-

Validation Gate: Look for the m/z 288/290 doublet with a 3:1 intensity ratio. If the ratio is 1:1, a bromide interference is likely; if no isotope, the chlorine is absent.

-

-

Product Ion Scan (MS2):

-

Precursor: Select m/z 288.1.

-

Ramped Collision Energy: Apply a ramp from 10 eV to 50 eV. This captures both labile (HCl loss) and stable (Benzoyl) fragments in a single run.

-

-

Data Interpretation Logic:

Visualization: Decision Tree for Identification

This workflow guides the analyst through the interpretation process.

Caption: Logical decision tree for confirming the identity of the target compound using MS/MS data.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including alpha-cleavage and McLafferty rearrangements).

-

Pavlovaat, A., et al. (2016). "Fragmentation pathways of benzophenone derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 51(9), 788-796.

-

Holčapek, M., et al. (2010). "Structural analysis of benzodiazepines and their impurities by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 53(3), 688-696. (Provides context on the 2-aminobenzophenone core fragmentation).

-

NIST Chemistry WebBook. "Mass Spectrum of 2-Amino-5-chlorobenzophenone." National Institute of Standards and Technology. (Used for comparative core fragment data).

Sources

A Comparative Guide to the Determination and Validation of the Melting Point for N-(2-benzoylphenyl)-2-chloropropanamide

For researchers, scientists, and drug development professionals, the meticulous characterization of newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range is characteristic of a pure substance, while impurities typically depress and broaden this range. This guide provides an in-depth, comparative analysis of methodologies for the determination and validation of the melting point of the novel compound, N-(2-benzoylphenyl)-2-chloropropanamide, a molecule of interest in pharmaceutical research.

This document is structured to provide not just procedural steps, but a logical framework for establishing the identity and purity of a new chemical entity, grounded in the principles of scientific integrity and Good Manufacturing Practices (GMP). We will explore both classical and modern instrumental techniques for melting point determination and underscore the critical importance of orthogonal validation to ensure data of the highest quality and reliability.

The Significance of Melting Point in Compound Validation

The transition of a substance from a solid to a liquid state at a specific temperature is a direct consequence of the energy required to overcome the crystal lattice forces of the solid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The presence of even small amounts of impurities disrupts the crystal lattice, leading to a decrease in the energy required to break the structure, resulting in a lower and broader melting range. This phenomenon, known as melting point depression, is a powerful, albeit initial, assessment of purity.

Comparative Methodologies for Melting Point Determination

The choice of methodology for melting point determination often depends on the required accuracy, sample throughput, and available instrumentation. Here, we compare two prevalent techniques: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Traditional Capillary Melting Point Apparatus

The capillary method is a long-established and widely used technique for determining the melting point of a crystalline solid.[1][2][3] It involves heating a small amount of the powdered sample in a sealed capillary tube while observing the temperature at which the substance melts.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small quantity of the synthesized N-(2-benzoylphenyl)-2-chloropropanamide is finely ground to a uniform powder. This ensures efficient and even heat transfer.[4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is optimal for clear observation.[1][2]

-

Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[5]

-

Rapid Preliminary Determination: A preliminary, rapid heating (e.g., 10-15 °C per minute) is performed to quickly estimate the approximate melting range.[4][5]

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the estimated melting point. The sample is then heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the melting range.[1][2][5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.[1][5]

-

Calibration: The accuracy of the apparatus is verified at regular intervals using certified reference standards with known melting points, such as those provided by the United States Pharmacopeia (USP).[6][7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] For melting point determination, DSC provides a highly accurate and objective measurement of the melting temperature and the enthalpy of fusion.[9][10][11]

Experimental Protocol: DSC Melting Point Determination

-

Sample Preparation: A small, accurately weighed amount of N-(2-benzoylphenyl)-2-chloropropanamide (typically 1-5 mg) is placed in an aluminum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The DSC is programmed to heat the sample at a controlled rate, for example, 10 °C per minute, under a nitrogen purge to create an inert atmosphere.

-

Data Acquisition: The instrument records the differential heat flow as a function of temperature. The melting of the sample is observed as an endothermic peak on the DSC thermogram.[8]

-

Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

Calibration: The temperature and enthalpy axes of the DSC are calibrated using certified reference standards, such as indium and tin.

Orthogonal Validation of Purity: High-Performance Liquid Chromatography (HPLC)

While melting point provides a good indication of purity, it is not a definitive measure. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive purity assessment.[12] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating and quantifying impurities.[13]

For N-(2-benzoylphenyl)-2-chloropropanamide, a reversed-phase HPLC (RP-HPLC) method is a suitable choice, given the aromatic and moderately polar nature of the amide functional group.[14][15]

Experimental Protocol: RP-HPLC Purity Analysis

-

System: A validated HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and a 10mM sodium acetate buffer (pH 5.0) in a 50:50 (v/v) ratio.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: A stock solution of N-(2-benzoylphenyl)-2-chloropropanamide is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 0.1 mg/mL.

-

Analysis: The sample solution is injected into the HPLC system, and the resulting chromatogram is recorded. The area of the main peak corresponding to the analyte is compared to the total area of all peaks to determine the purity.

Structural Confirmation: Spectroscopic Analysis

In conjunction with purity determination, confirmation of the chemical structure is paramount. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

-

FTIR Spectroscopy: The FTIR spectrum of N-(2-benzoylphenyl)-2-chloropropanamide is expected to show characteristic absorption bands for the amide functional group. The C=O stretch will likely appear in the region of 1630-1680 cm⁻¹, and the N-H stretch for this secondary amide will be observed between 3170 and 3370 cm⁻¹.[16]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the chemical environment of each proton in the molecule, confirming the connectivity of the atoms. Quantitative ¹H NMR (qNMR) can also serve as a primary method for purity determination.[13][17]

Data Presentation and Comparison

To illustrate the application of these methodologies, let us consider a hypothetical batch of synthesized N-(2-benzoylphenyl)-2-chloropropanamide.

| Analytical Technique | Parameter | Result | Interpretation |

| Capillary Melting Point | Melting Range | 162.5 - 164.0 °C | A sharp melting range, suggesting high purity. The observed range is consistent with structurally similar N-phenylbenzamide derivatives.[1][4][13] |

| Differential Scanning Calorimetry (DSC) | Onset Melting Temperature | 163.2 °C | Provides a precise and objective measurement of the melting point. |

| High-Performance Liquid Chromatography (HPLC) | Purity | 99.8% (by area normalization) | Orthogonal analysis confirms the high purity of the sample, with minimal impurities detected. |

| FTIR Spectroscopy | Characteristic Peaks | C=O stretch: ~1660 cm⁻¹, N-H stretch: ~3300 cm⁻¹ | Confirms the presence of the amide functional group.[16] |

| ¹H NMR Spectroscopy | Spectral Data | Consistent with the proposed structure | Confirms the chemical identity of the compound. |

Workflow and Logic Diagrams

To visually represent the logical flow of the determination and validation process, the following diagrams are provided.

Caption: Experimental workflow for melting point determination and validation.

Caption: Logical relationship for data validation.

Conclusion: A Self-Validating System for Compound Characterization

The determination of a melting point is more than a routine measurement; it is the initial step in a comprehensive validation process. For a novel compound such as N-(2-benzoylphenyl)-2-chloropropanamide, a single analytical technique is insufficient to establish its identity and purity with the high degree of confidence required in a research and development setting.

By employing a multi-faceted approach that combines traditional and modern methods for melting point determination with orthogonal validation techniques like HPLC and spectroscopic analysis, a self-validating system is created. The congruence of data from these disparate methods provides a robust and defensible characterization of the compound. This rigorous approach not only ensures the quality of the immediate research but also lays a solid foundation for any subsequent drug development activities, adhering to the stringent principles of scientific integrity and GMP.

References

-

Journal of Medicinal Chemistry. (n.d.). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

-

University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

ResearchGate. (2021, November 26). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]

-

Altabrisa Group. (2025, August 18). What Is GMP Compliance in Method Validation?. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

-

European Pharmaceutical Review. (2025, April 8). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Retrieved from [Link]

-

Chromatography Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

-

qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

-

Adragos Pharma. (2026, January 27). GMP Compliance in Action: The Power of Validated Analytical Methods. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-